

A Technical Guide to Seco-Indole Diterpenoids: Structure, Activity, and Experimental Approaches

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Compound of Interest

Compound Name: *Peniditerpenoid A*

Cat. No.: *B15591843*

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Introduction

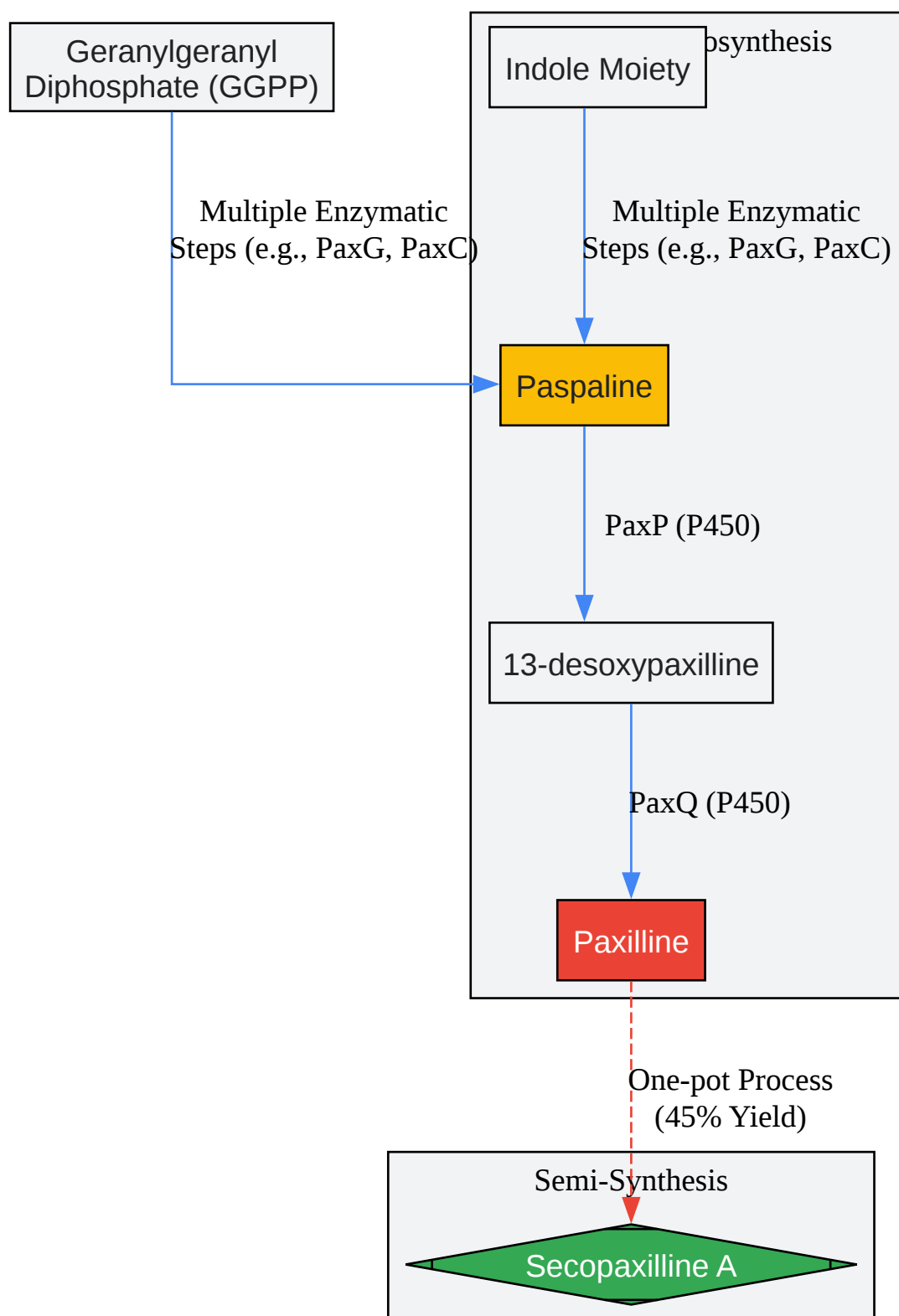
Indole diterpenoids (IDTs) are a structurally diverse and biologically significant class of secondary metabolites produced primarily by filamentous fungi, including species from the genera *Penicillium*, *Aspergillus*, and *Claviceps*.^{[1][2]} These compounds are characterized by a core structure comprising a cyclic diterpene skeleton derived from geranylgeranyl diphosphate (GGPP) and an indole moiety from the tryptophan pathway.^{[1][2][3]} A unique and rare subclass of these molecules are the seco-indole diterpenoids, which are distinguished by the cleavage of one or more bonds within the core polycyclic ring system. This guide focuses on these modified structures, often referred to as "seco," noting that the term "di-seco," implying two cleavage events, is not prevalent in the current body of scientific literature.

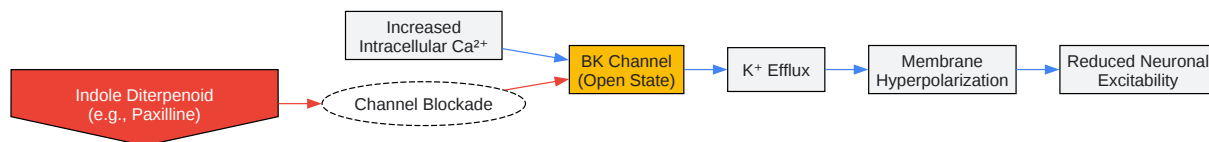
One prominent example, secopaxilline A, features a unique cleavage of the carbon-nitrogen bond in the indole ring.^[4] Another example, secopenitrem D, lacks the C-16-C-18 ether linkage present in its parent penitrem compounds. These structural modifications can lead to novel biological activities and have made them intriguing targets for synthesis and pharmacological study. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, summarizing the current knowledge on their biosynthesis, biological activities, and the experimental protocols used for their study.

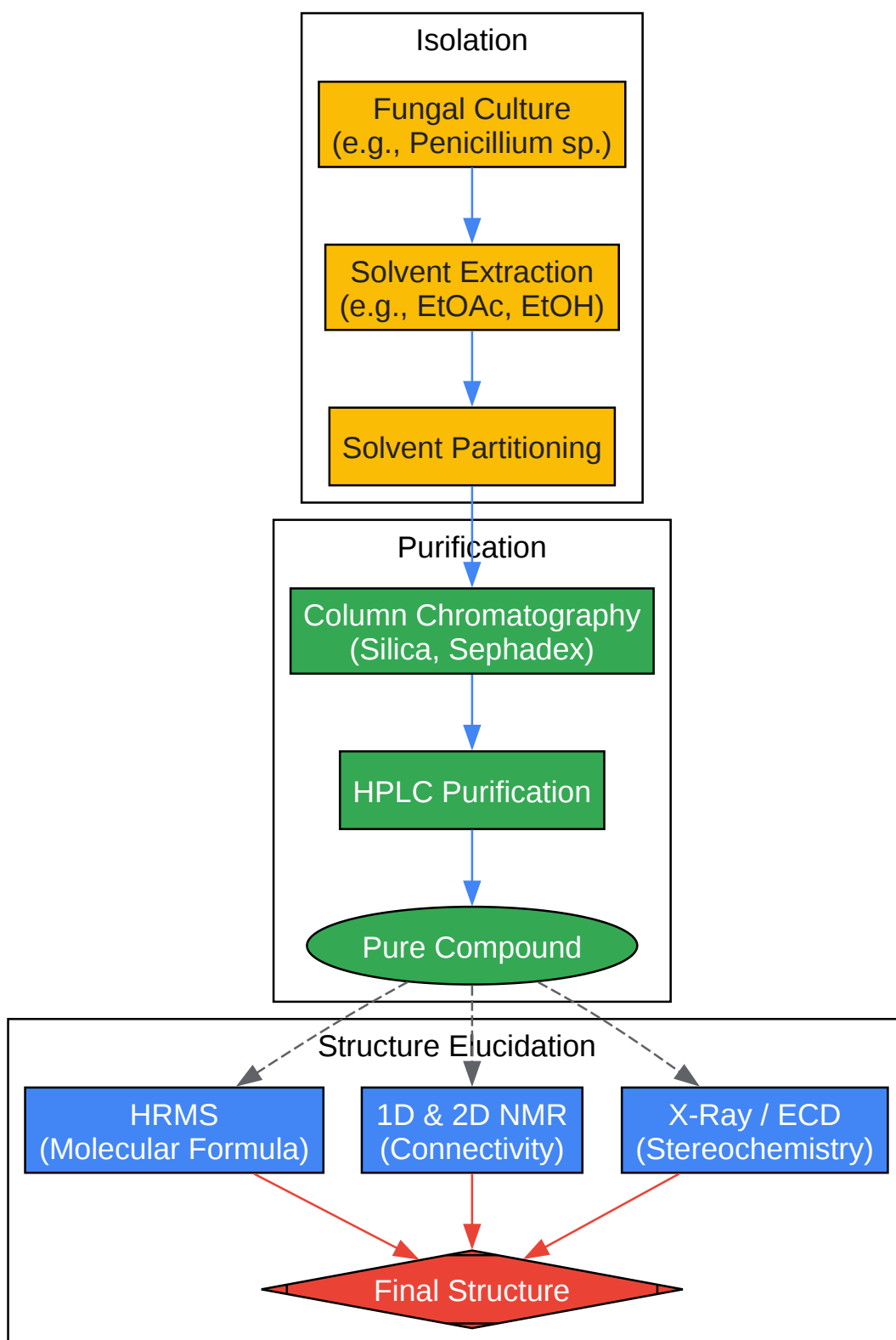
Biosynthesis and Semi-Synthesis of Seco-Indole Diterpenoids

The biosynthesis of seco-indole diterpenoids is not fully elucidated but is understood to originate from their intact indole diterpenoid precursors. The biosynthesis of paxilline, a well-studied precursor, provides a model pathway. It begins with the precursors geranylgeranyl pyrophosphate (GGPP) and indole-3-glycerol phosphate.^{[3][5]} A series of enzymatic steps, including prenylation, epoxidation, and cyclizations, leads to the formation of paspaline, a key intermediate.^{[5][6]} Further oxidations catalyzed by cytochrome P450 monooxygenases, PaxP and PaxQ, convert paspaline through several intermediates to paxilline.^{[6][7]}

Seco-indole diterpenoids can be generated from these parent molecules. For instance, secopaxilline A, the first identified IDT with a carbon-nitrogen bond cleavage, was successfully generated from paxilline via a semi-synthesis.^{[4][8]} This one-pot process achieved a notable 45% overall yield, providing a viable route to access this rare skeleton for further study.^{[4][8]}







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